molecular formula C13H11ClN2 B14749210 (1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine CAS No. 2989-40-4

(1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine

Cat. No.: B14749210
CAS No.: 2989-40-4
M. Wt: 230.69 g/mol
InChI Key: XXTTWPKPCRYKNU-XNTDXEJSSA-N
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Description

(1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine typically involves the condensation reaction between benzaldehyde and 2-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Benzaldehyde+2-ChlorophenylhydrazineThis compound\text{Benzaldehyde} + \text{2-Chlorophenylhydrazine} \rightarrow \text{this compound} Benzaldehyde+2-Chlorophenylhydrazine→this compound

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone to the corresponding hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azines or other oxidized derivatives.

    Reduction: Corresponding hydrazine.

    Substitution: Substituted hydrazones with various functional groups.

Scientific Research Applications

(1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-Benzylidene-2-phenylhydrazine: Similar structure but lacks the chlorine atom on the phenyl ring.

    (1E)-1-Benzylidene-2-(4-chlorophenyl)hydrazine: Similar structure but with the chlorine atom in a different position on the phenyl ring.

Uniqueness

(1E)-1-Benzylidene-2-(2-chlorophenyl)hydrazine is unique due to the presence of the chlorine atom at the ortho position on the phenyl ring. This structural feature can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar hydrazones.

Properties

CAS No.

2989-40-4

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-chloroaniline

InChI

InChI=1S/C13H11ClN2/c14-12-8-4-5-9-13(12)16-15-10-11-6-2-1-3-7-11/h1-10,16H/b15-10+

InChI Key

XXTTWPKPCRYKNU-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2Cl

Origin of Product

United States

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